molecular formula C24H28N2O B14750480 3-Piperidinemethanol, 1-(1-isoquinolinyl)-3-(3-phenylpropyl)-

3-Piperidinemethanol, 1-(1-isoquinolinyl)-3-(3-phenylpropyl)-

Cat. No.: B14750480
M. Wt: 360.5 g/mol
InChI Key: XTFKEAKXXOTYSL-UHFFFAOYSA-N
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Description

3-Piperidinemethanol, 1-(1-isoquinolinyl)-3-(3-phenylpropyl)- is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinemethanol, 1-(1-isoquinolinyl)-3-(3-phenylpropyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Nucleophilic substitution: Starting from a piperidine derivative, nucleophilic substitution reactions can introduce the isoquinolinyl and phenylpropyl groups.

    Reductive amination: This method can be used to introduce the piperidinemethanol moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various substitution reactions can occur, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

    Oxidation products: Carboxylic acids or ketones.

    Reduction products: Alcohols or amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme inhibition: Potential inhibitor of specific enzymes.

    Receptor binding: May interact with certain biological receptors.

Medicine

    Therapeutic potential: Investigated for potential use in treating neurological disorders.

    Drug development: Studied as a lead compound for new drug development.

Industry

    Material science: Used in the development of new materials with specific properties.

    Pharmaceuticals: Intermediate in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-Piperidinemethanol, 1-(1-isoquinolinyl)-3-(3-phenylpropyl)- involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing their activity.

    Receptor modulation: Interacting with receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine, piperidine-4-carboxylic acid.

    Isoquinoline derivatives: Compounds like isoquinoline, 1-benzylisoquinoline.

Uniqueness

    Structural complexity: The combination of piperidine, isoquinoline, and phenylpropyl groups makes it unique.

    Biological activity: Its specific interactions with biological targets may differ from similar compounds.

Properties

Molecular Formula

C24H28N2O

Molecular Weight

360.5 g/mol

IUPAC Name

[1-isoquinolin-1-yl-3-(3-phenylpropyl)piperidin-3-yl]methanol

InChI

InChI=1S/C24H28N2O/c27-19-24(14-6-10-20-8-2-1-3-9-20)15-7-17-26(18-24)23-22-12-5-4-11-21(22)13-16-25-23/h1-5,8-9,11-13,16,27H,6-7,10,14-15,17-19H2

InChI Key

XTFKEAKXXOTYSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC3=CC=CC=C32)(CCCC4=CC=CC=C4)CO

Origin of Product

United States

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